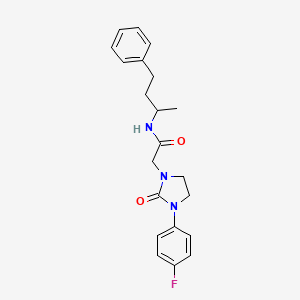
2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(4-phenylbutan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(4-phenylbutan-2-yl)acetamide is not directly discussed in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the analysis of similar structures. For instance, the first paper discusses a fluorogenic reagent for the analysis of primary amines, which suggests that the compound , with an amide group, could potentially be analyzed using similar techniques for its primary amine content . The second paper describes a series of novel acetamides with antimicrobial activity . This indicates that the compound may also possess antimicrobial properties, given the structural similarity to the acetamides mentioned.
Synthesis Analysis
The synthesis of related compounds, such as the N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides, involves multiple steps, including the formation of intermediates . Although the exact synthesis of this compound is not detailed, it can be inferred that a similar multi-step process would be required, potentially involving the formation of an imidazolidinone core followed by acylation with the appropriate phenylbutan-2-yl group.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed using techniques such as docking studies . These studies help in understanding the interaction of the compounds with biological targets, which could be relevant for the compound if it were to be used as a drug. The presence of a fluorophenyl group, as seen in the compound, could influence its binding affinity and overall molecular properties.
Chemical Reactions Analysis
The chemical reactions of related compounds, such as the fluorogenic reagent discussed in the first paper, involve the labeling of primary amines and can be analyzed through various techniques like HPLC and MALDI/MS . This suggests that the compound could also undergo reactions with primary amines, potentially forming stable derivatives that could be analyzed using similar methods.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be partially inferred from the properties of similar compounds. For example, the fluorogenic reagent mentioned has good stability in both acidic and basic solutions , which could suggest that the compound might also be stable across a range of pH values. Additionally, the antimicrobial activity of related acetamides implies that the compound could have similar properties, which would be relevant for its potential use as an antimicrobial agent.
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-16(7-8-17-5-3-2-4-6-17)23-20(26)15-24-13-14-25(21(24)27)19-11-9-18(22)10-12-19/h2-6,9-12,16H,7-8,13-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSYTZKZUBCCCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN2CCN(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

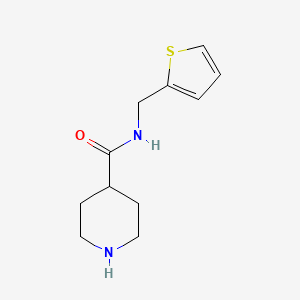
![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine](/img/structure/B3019363.png)
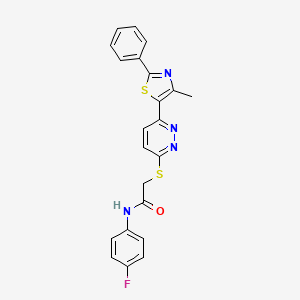


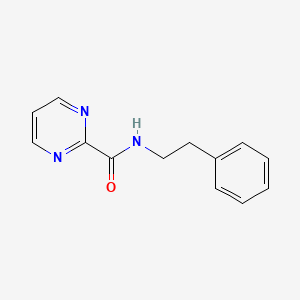
![7-Chloro-2-(3-morpholinopropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3019372.png)
![ethyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B3019373.png)

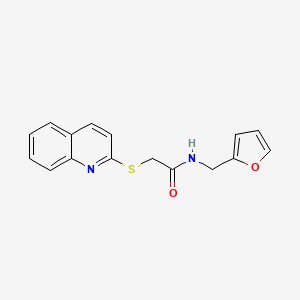

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B3019380.png)

![Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B3019384.png)